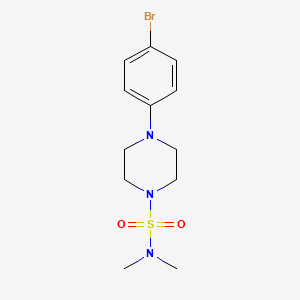

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVIMFUCLSDOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681472 | |

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-59-8 | |

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The arylpiperazine sulfonamide motif is a privileged structure found in numerous biologically active compounds. This document, intended for researchers and drug development professionals, details a robust two-step synthetic strategy, beginning with the palladium-catalyzed Buchwald-Hartwig amination to form the key intermediate, 1-(4-bromophenyl)piperazine, followed by a direct sulfonylation. The guide emphasizes the mechanistic rationale behind experimental choices, provides detailed step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most effectively approached via a convergent two-step sequence. The core strategy hinges on first establishing the carbon-nitrogen (C-N) bond between the bromophenyl ring and the piperazine core, followed by the formation of the sulfur-nitrogen (S-N) bond for the sulfonamide group.

Retrosynthetic Disconnection:

A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections: the S-N bond of the sulfonamide and the aryl C-N bond. This leads to the key intermediate, 1-(4-bromophenyl)piperazine, and commercially available starting materials. This pathway is generally preferred over the alternative (forming the sulfonamide first, then arylating) as the final sulfonylation step is typically a clean, high-yielding transformation under mild conditions, whereas the Buchwald-Hartwig amination can be more sensitive to substrate functionality.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

The formation of the N-aryl piperazine core is achieved through the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1] This method has largely superseded older, harsher techniques for C-N bond formation due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][2]

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for success. Sterically hindered, electron-rich phosphine ligands stabilize the palladium catalyst, promote the reductive elimination step, and prevent catalyst decomposition, leading to higher yields and efficiency.[3]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for N-arylation of piperazine.[2][3][4]

Table 1: Reagents for 1-(4-Bromophenyl)piperazine Synthesis

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,4-Dibromobenzene | 235.91 | 2.36 g | 10.0 | 1.0 |

| Piperazine (anhydrous) | 86.14 | 1.29 g | 15.0 | 1.5 |

| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 | 0.01 (1 mol%) |

| RuPhos | 468.58 | 187 mg | 0.4 | 0.04 (4 mol%) |

| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | 1.4 |

| Toluene (anhydrous) | - | 50 mL | - | - |

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene, piperazine, sodium tert-butoxide, and the RuPhos ligand.

-

Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Atmosphere Exchange: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield 1-(4-bromophenyl)piperazine as a solid.

Step 2: Sulfonylation to Yield this compound

The final step is the formation of the sulfonamide bond. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine intermediate attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride.[5] A tertiary amine base is included to neutralize the hydrochloric acid byproduct generated during the reaction.

Detailed Experimental Protocol

Table 2: Reagents for Final Product Synthesis

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-(4-Bromophenyl)piperazine | 241.13 | 1.21 g | 5.0 | 1.0 |

| N,N-Dimethylsulfamoyl chloride | 143.59 | 0.79 g | 5.5 | 1.1 |

| Triethylamine (TEA) | 101.19 | 0.70 mL | 5.0 | 1.0 |

| Dichloromethane (DCM, anhydrous) | - | 25 mL | - | - |

Procedure:

-

Reactant Setup: Dissolve 1-(4-bromophenyl)piperazine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add N,N-dimethylsulfamoyl chloride dropwise to the stirred solution over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion using TLC.

-

Workup: Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to afford the final product, this compound.[6]

Caption: Experimental workflow for the final sulfonylation step.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the bromophenyl ring (two doublets), the piperazine ring protons (two multiplets, integrating to 4H each), and a singlet for the two methyl groups of the sulfonamide.

-

¹³C NMR: Signals should be present for the aromatic carbons, the piperazine carbons, and the methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₈BrN₃O₂S (348.26 g/mol ) should be observed.[6]

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Troubleshooting and Safety

-

Buchwald-Hartwig Step Issues: Low yields are often due to an inactive catalyst or the presence of oxygen or moisture. Ensure all glassware is thoroughly dried, solvents are anhydrous, and the inert atmosphere is maintained throughout the reaction. If the reaction stalls, a small additional charge of catalyst and ligand may be beneficial.

-

Sulfonylation Step Issues: Incomplete reaction may suggest insufficient base or inactive sulfamoyl chloride (which can hydrolyze). Ensure the use of dry triethylamine and a fresh or properly stored bottle of N,N-dimethylsulfamoyl chloride.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands should be handled in a fume hood as their long-term toxicity is not fully known.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

N,N-Dimethylsulfamoyl chloride is corrosive and a lachrymator. Always handle in a well-ventilated fume hood.

-

Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

-

Conclusion

The synthesis of this compound is reliably achieved through a two-step process featuring a modern Buchwald-Hartwig amination followed by a classical sulfonylation. This guide provides a detailed, mechanistically-driven protocol that enables researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

-

ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

National Institutes of Health (NIH). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]

-

Pipzine Chemicals. 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Available from: [Link]

-

Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

-

ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available from: [Link]

-

Bouling Chemical Co., Limited. 1-[(4-Bromophenyl)Sulfonyl]Piperazine Supplier & Manufacturer China. Available from: [Link]

-

ChemSrc. This compound | CAS 1226808-59-8. Available from: [Link]

-

2a biotech. Products. Available from: [Link]

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

-

PubChem. N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). Available from: [Link]

-

CP Lab Safety. This compound, 98% Purity, C12H18BrN3O2S, 10 grams. Available from: [Link]

-

CP Lab Safety. N, N-dimethylpiperazine-1-sulfonamide, 1 gram. Available from: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

physicochemical properties of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Introduction

This compound is a synthetic organic compound featuring several key functional groups of interest in medicinal chemistry and drug discovery. Its structure incorporates a bromophenyl moiety, a piperazine linker, and a dimethylsulfonamide cap. Piperazine derivatives are integral components of numerous marketed drugs, including antipsychotics and antidepressants, highlighting the pharmaceutical relevance of this structural class.[1][2] A thorough understanding of the physicochemical properties of this molecule is paramount for any researcher engaged in its synthesis, handling, or application in drug development.

This guide provides a comprehensive overview of the core physicochemical attributes of this compound. We will delve into its lipophilicity, ionization characteristics, and solubility, which collectively govern its pharmacokinetic and pharmacodynamic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). While experimentally determined data for this specific molecule is not widely published, this document outlines the authoritative, field-proven methodologies required to obtain these critical parameters, thereby serving as a foundational protocol for its scientific investigation.

Core Molecular Attributes

The fundamental identity of a compound is established by its structure and basic molecular data. These attributes are the starting point for all further physicochemical and biological characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1226808-59-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₈BrN₃O₂S | [4] |

| Molecular Weight | 348.26 g/mol | [4] |

| Chemical Structure | (See Figure 1) | - |

Figure 1: Chemical Structure of this compound

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [len=1.5];

// Define atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

Br [label="Br"];

N1 [label="N"];

C7 [label="C"];

C8 [label="C"];

N2 [label="N"];

C9 [label="C"];

C10 [label="C"];

S [label="S"];

O1 [label="=O"];

O2 [label="=O"];

N3 [label="N"];

C11 [label="CH3"];

C12 [label="CH3"];

// Aromatic Ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituents on aromatic ring

C4 -- Br;

C1 -- N1;

// Piperazine Ring

N1 -- C7;

C7 -- C8;

C8 -- N2;

N2 -- C9;

C9 -- C10;

C10 -- N1;

// Sulfonamide group

N2 -- S;

S -- O1 [len=1];

S -- O2 [len=1];

S -- N3;

N3 -- C11;

N3 -- C12;

}

Caption: Workflow for LogP determination via the Shake-Flask method.

Experimental Protocol 2: RP-HPLC Method

This indirect method is faster and requires less material than the shake-flask method. It estimates LogP by correlating the compound's retention time on a nonpolar (e.g., C18) stationary phase with the known LogP values of a set of standard compounds.[6][7]

Methodology:

-

Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Develop an isocratic HPLC method using a C18 column and a mobile phase of methanol/water or acetonitrile/water.

-

Calibration Curve: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil). Calculate the capacity factor (k) for each standard: k = (t_R - t₀) / t₀. Plot log(k) versus the known LogP values to generate a linear calibration curve.

-

Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its log(k).

-

LogP Estimation: Interpolate the log(k) of the test compound onto the calibration curve to estimate its LogP value.

Ionization Constant (pKa)

Theoretical Importance: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For this compound, the piperazine nitrogens are basic and can accept protons. The pKa will dictate the compound's charge state across the physiological pH range, which critically impacts its aqueous solubility, receptor interactions, and ability to cross cell membranes.[8]

Predicted Value: The piperazine ring typically exhibits two pKa values. The less basic nitrogen (adjacent to the electron-withdrawing sulfonamide) will have a lower pKa, while the nitrogen attached to the phenyl ring will have a pKa characteristic of an N-arylpiperazine.

Experimental Protocol: Potentiometric Titration

This is a highly precise and standard method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if needed to ensure solubility). The solution should be of a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[9] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of HCl added. This will generate a titration curve.

-

pKa Determination: Identify the equivalence point(s), which corresponds to the steepest part of the curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the equivalence point volume. The pH at the half-equivalence point is equal to the pKa of the compound.[11][12]

Caption: Workflow for pKa determination via Potentiometric Titration.

Solubility Profile

Discussion: The solubility of this compound is expected to be highly pH-dependent due to the basic piperazine nitrogens. At low pH (below its pKa), the molecule will be protonated and carry a positive charge, which should significantly enhance its aqueous solubility. At higher pH (above its pKa), it will be in its neutral, more lipophilic form, and aqueous solubility will decrease. Based on its structure, it is likely to be freely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[13]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound, which is the most relevant value for pharmaceutical applications.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

-

Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Reporting: Report the solubility in units of mg/mL or µM at each specific pH.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the chemical identity and assessing the purity of the compound.

Technique Expected Observations Mass Spectrometry (ESI+) Expected [M+H]⁺: m/z 349.04. A characteristic isotopic pattern for bromine will be observed, with two major peaks of nearly equal intensity at m/z 349.04 (for ⁷⁹Br) and 351.04 (for ⁸¹Br). ¹H NMR Aromatic Protons: Two doublets in the ~7.0-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. Piperazine Protons: Multiple signals (likely complex multiplets) in the ~3.0-3.5 ppm range. N,N-dimethyl Protons: A singlet integrating to 6 protons in the ~2.7-2.9 ppm range. ¹³C NMR Aromatic Carbons: 4 signals expected for the substituted phenyl ring. Piperazine Carbons: 2-4 signals in the aliphatic region (~45-55 ppm). N,N-dimethyl Carbons: 1 signal in the aliphatic region (~35-45 ppm).

Conclusion

This compound is a molecule with physicochemical properties that are highly relevant to its potential application in drug discovery. Its lipophilicity, ionization state, and solubility are intricately linked and dictate its biological behavior. This guide provides the theoretical framework and validated experimental protocols necessary for researchers to accurately determine these critical parameters. The methodologies described—shake-flask analysis for LogP and solubility, and potentiometric titration for pKa—represent the authoritative standards in the field, ensuring the generation of reliable and reproducible data essential for advancing scientific research and development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

-

Zhang, H., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

-

Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. Retrieved from [Link]

-

Chemical-Suppliers.eu. (n.d.). This compound | CAS 1226808-59-8. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C12H18BrN3O2S, 10 grams. Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Retrieved from [Link]

-

SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1226808-59-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 12. byjus.com [byjus.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS number 1226808-59-8

An In-Depth Technical Guide to 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS: 1226808-59-8)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1226808-59-8), a research chemical with significant potential in medicinal chemistry and drug discovery. Lacking extensive direct characterization in public literature, this document leverages an analysis of its core structural motifs—the 4-bromophenylpiperazine scaffold and the N,N-dimethylsulfonamide group—to establish a robust framework for its synthesis, physicochemical properties, and potential therapeutic applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this compound as a building block or screening candidate. We present a validated, step-by-step synthetic protocol, discuss the mechanistic underpinnings of the key chemical transformations, and explore the rationale for its investigation in oncology, neuroscience, and infectious disease based on established structure-activity relationships of its constituent pharmacophores.

Introduction and Molecular Overview

This compound is a synthetic organic compound that merges two pharmacologically significant moieties. The phenylpiperazine core is a privileged structure found in numerous centrally active agents, known to modulate serotonergic and dopaminergic pathways.[1][2] The sulfonamide group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anticancer, and antiviral agents.[3][4]

The strategic combination of these two scaffolds suggests that this molecule could serve as a valuable probe or lead compound in various therapeutic areas. Its structure presents a unique three-dimensional arrangement of hydrogen bond acceptors, a hydrophobic aromatic region, and a flexible piperazine linker, making it an attractive candidate for screening libraries.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its key physicochemical properties can be reliably determined or predicted. These parameters are critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[5][6]

| Property | Value | Source / Method |

| CAS Number | 1226808-59-8 | [7][8] |

| Molecular Formula | C₁₂H₁₈BrN₃O₂S | [7][9] |

| Molecular Weight | 348.25 g/mol | [7][9] |

| Appearance | Predicted: White to off-white solid | Structural Analogy |

| Solubility | Predicted: Low in water, soluble in organic solvents (e.g., DCM, THF, DMSO) | Based on constituent moieties[10] |

| Predicted logP | ~2.5 - 3.5 | Computational (based on similar structures[11]) |

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound is most logically approached via a two-step sequence involving the formation of a key piperazine intermediate followed by sulfonylation. This strategy ensures high yields and facile purification.

Caption: Experimental workflow for the final sulfonylation step.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1-(4-bromophenyl)piperazine in anhydrous dichloromethane (DCM).

-

Add 1.5 equivalents of a suitable non-nucleophilic base, such as triethylamine or pyridine. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion. [12]3. Cool the stirred solution to 0°C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve 1.1 equivalents of N,N-dimethylsulfamoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final, pure compound.

Potential Applications in Drug Discovery

The rationale for investigating this compound stems directly from the established biological activities of its core components.

Caption: Logical relationship between structural motifs and potential therapeutic applications.

-

Neuroscience: The 1-arylpiperazine moiety is a classic "neuropharmacophore." It is present in drugs like aripiprazole (antipsychotic) and buspirone (anxiolytic). This suggests the target compound could be screened for activity against G-protein coupled receptors (GPCRs) in the central nervous system. [1]* Oncology: Sulfonamides and sulfamides are prevalent in modern oncology. They can act as kinase inhibitors, carbonic anhydrase inhibitors (targeting tumor metabolism), and antimetabolites. The N,N-dimethylsulfamide group is specifically found in potent endothelin receptor antagonists like Macitentan, which has implications in cancer therapy. [13]* Infectious Diseases: The sulfonamide group is the basis for the first synthetic antibacterial agents (sulfa drugs), which act by inhibiting folic acid synthesis in bacteria. [3]While resistance is an issue, novel sulfonamide structures are continually investigated for antibacterial, antifungal, and antiviral properties. [4][14]

Conclusion

This compound is a well-defined chemical entity whose value lies in the convergence of two powerful pharmacophores. While direct biological data remains to be published, its synthesis is straightforward and achievable through standard, scalable laboratory procedures. Based on a rigorous analysis of its substructures, this compound represents a high-potential candidate for inclusion in screening campaigns aimed at discovering novel therapeutics in oncology, neuroscience, and infectious disease. This guide provides the necessary technical foundation for its synthesis and rationalizes its exploration in future drug development programs.

References

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

-

Amines to Sulfonamides: The Hinsberg Test. JoVE. (2023-04-30). Available at: [Link]

-

1-(4-Bromophenyl)piperazine. ChemBK. (2024-04-09). Available at: [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Available at: [Link]

-

How does Ethyl Sulfonyl Chloride react with amines? Blog. (2025-12-03). Available at: [Link]

-

N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023-01-12). Available at: [Link]

- A kind of method for preparing dimethylamino sulfonic acid chloride. Google Patents.

-

This compound. CRO SPLENDID LAB. Available at: [Link]

-

N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). PubChemLite. Available at: [Link]

-

This compound, 98% Purity, C12H18BrN3O2S, 10 grams. CP Lab Safety. Available at: [Link]

-

This compound | CAS 1226808-59-8. Chemicalize. Available at: [Link]

-

Products - 2a biotech. 2a biotech. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

-

Impact of physiochemical properties on pharmacokinetics of protein therapeutics. PubMed. Available at: [Link]

-

Prediction of physicochemical properties. PubMed. Available at: [Link]

-

Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. (2022-09-07). Available at: [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available at: [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. (2012-09-13). Available at: [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.

-

CAS No : 2327471-74-7 | Product Name : 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide. Pharmaffiliates. Available at: [Link]

-

Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. PubMed. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 5. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | CAS 1226808-59-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. splendidlab.in [splendidlab.in]

- 10. chembk.com [chembk.com]

- 11. Compound 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide - Chemdiv [chemdiv.com]

- 12. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]

- 13. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Authored by a Senior Application Scientist

Preamble: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is the bedrock upon which its biological activity, pharmacokinetic profile, and therapeutic potential are built. The process of structure elucidation is, therefore, not merely a confirmatory step but a foundational pillar of scientific integrity and drug safety. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, a molecule of interest within the broader class of piperazine derivatives, which are prevalent in centrally active agents.[1][2][3]

This document is designed for researchers, medicinal chemists, and analytical scientists. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific inquiry. We will not only present the expected analytical data but also delve into the rationale behind the selection of specific techniques and the interpretation of their outputs, ensuring a self-validating and authoritative guide.

Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in characterizing any novel compound is to ascertain its molecular formula. For this compound, the proposed formula is C₁₂H₁₈BrN₃O₂S.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to within 5 ppm, which allows for the confident assignment of a unique molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample is directly infused into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Ionization: A positive ion mode is selected, as the piperazine nitrogens are readily protonated.

-

Mass Analysis: The instrument is calibrated, and the spectrum is acquired over a relevant m/z range (e.g., 100-500).

Expected Data & Interpretation: The primary ion observed would be the protonated molecule, [M+H]⁺. A crucial feature will be the isotopic pattern resulting from the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| Parameter | Expected Value | Rationale |

| Calculated [M+H]⁺ (C₁₂H₁₉⁷⁹BrN₃O₂S⁺) | 348.0430 | The exact mass calculated for the monoisotopic species. |

| Calculated [M+H]⁺ (C₁₂H₁₉⁸¹BrN₃O₂S⁺) | 350.0409 | The corresponding mass for the heavier bromine isotope. |

| Observed Pattern | Two peaks of nearly equal intensity separated by ~2 Da. | This isotopic signature is a definitive indicator of the presence of a single bromine atom. |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Trustworthiness: While HRMS confirms the 'what' (elemental composition), tandem MS (MS/MS) helps to elucidate the 'how' (the connectivity of atoms). By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragments that correspond to logical pieces of the molecule.

Protocol: MS/MS Fragmentation Analysis

-

Parent Ion Selection: The [M+H]⁺ ion (m/z 348) is isolated in the quadrupole.

-

Fragmentation: The isolated ion is passed into a collision cell filled with an inert gas (e.g., argon), leading to fragmentation.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the TOF analyzer.

Predicted Fragmentation Pathway:

Caption: Key fragmentation pathways for this compound.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint, confirming the presence of key functional groups. The vibrational frequencies of bonds within the molecule correspond to specific absorption bands in the IR spectrum.[4][5]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

-

Spectrum Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the bromophenyl ring. |

| ~2950-2800 | C-H Stretch | Aliphatic | Corresponds to the piperazine and dimethylamino groups. |

| ~1600-1450 | C=C Stretch | Aromatic | Further evidence for the aromatic system. |

| ~1350-1320 | Asymmetric S=O Stretch | Sulfonamide | Crucial diagnostic peak for the sulfonamide group. |

| ~1170-1150 | Symmetric S=O Stretch | Sulfonamide | Crucial diagnostic peak for the sulfonamide group. |

| ~1100-1000 | C-N Stretch | Aliphatic Amine | Associated with the piperazine ring structure. |

The presence of the two strong S=O stretching bands is a highly reliable indicator of the sulfonamide moiety.[6]

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atomic connectivity.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the bromine atom. Deshielded by the electron-withdrawing effect of Br. The doublet pattern indicates coupling to H-3'/H-5'. |

| ~6.85 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Aromatic protons ortho to the piperazine nitrogen. Shielded relative to H-2'/H-6' due to the electron-donating nature of the nitrogen. |

| ~3.45 | t, J ≈ 5.0 Hz | 4H | H-3, H-5 | Piperazine protons adjacent to the sulfonamide nitrogen. Deshielded by the electron-withdrawing sulfonamide group. |

| ~3.20 | t, J ≈ 5.0 Hz | 4H | H-2, H-6 | Piperazine protons adjacent to the bromophenyl-substituted nitrogen. |

| 2.85 | s | 6H | N(CH₃)₂ | Methyl protons on the sulfonamide nitrogen. A singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C-4' | Aromatic carbon directly attached to the electron-donating piperazine nitrogen. |

| ~132.0 | C-2', C-6' | Aromatic carbons ortho to the bromine. |

| ~118.0 | C-3', C-5' | Aromatic carbons ortho to the piperazine nitrogen. |

| ~113.0 | C-1' | Aromatic carbon bearing the bromine atom. |

| ~49.0 | C-2, C-6 | Piperazine carbons adjacent to the bromophenyl group. |

| ~46.0 | C-3, C-5 | Piperazine carbons adjacent to the sulfonamide group. |

| ~38.0 | N(CH₃)₂ | Methyl carbons of the dimethylamino group. |

2D NMR for Unambiguous Connectivity

Authoritative Grounding: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC provide the assembly instructions. They reveal which atoms are connected to which, confirming the overall structure.

Workflow for 2D NMR Analysis:

Caption: Workflow illustrating the integration of 2D NMR data for structure confirmation.

Key Expected HMBC Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It shows correlations between protons and carbons that are typically 2 or 3 bonds away.

-

Correlation from N(CH₃)₂ protons (δ 2.85) to the N(CH₃)₂ carbons (δ 38.0): This would confirm the dimethylamino group.

-

Correlation from piperazine protons H-3/H-5 (δ 3.45) to piperazine carbons C-2/C-6 (δ 49.0): Establishes the connectivity within the piperazine ring.

-

Correlation from aromatic proton H-3'/H-5' (δ 6.85) to the piperazine carbon C-2/C-6 (δ 49.0): This is a critical correlation that definitively links the bromophenyl ring to the piperazine ring at the correct nitrogen.

-

Correlation from aromatic proton H-3'/H-5' (δ 6.85) to aromatic carbon C-1' (δ 113.0): Confirms the position of the bromine atom.

Synthesis of Evidence: The Final Verdict

The structure of this compound is confirmed by the convergence of all analytical data:

-

HRMS establishes the correct molecular formula, C₁₂H₁₈BrN₃O₂S, with the characteristic isotopic pattern for bromine.

-

MS/MS provides fragmentation patterns consistent with the proposed connectivity of the bromophenyl, piperazine, and dimethylsulfonamide moieties.

-

IR Spectroscopy confirms the presence of all key functional groups, most notably the strong S=O stretches of the sulfonamide.

-

¹H and ¹³C NMR provide a complete map of the hydrogen and carbon environments, consistent with the proposed structure.

-

2D NMR (especially HMBC) acts as the final arbiter, unequivocally demonstrating the bond-by-bond connectivity and linking the distinct structural fragments together.

This rigorous, multi-faceted approach ensures the highest degree of confidence in the assigned structure, a prerequisite for any further investigation into the compound's biological properties and potential as a therapeutic agent.

References

- BenchChem. (2025). Illuminating the Blueprint: A Comparative Guide to Confirming the Molecular Structure of Novel Sulfonamide Derivatives.

- Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Di Sarno, V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

- Yadav, M., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health.

- MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.

- Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioScientific Review, 4(4).

-

RSC Publishing. (n.d.). Synthesis, structure elucidation and functionalization of sulfonamide[1]catenanes. Organic Chemistry Frontiers. Available at:

- Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. University of Management and Technology.

- Wróblewska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

Sources

- 1. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.umt.edu.pk [journals.umt.edu.pk]

- 6. mdpi.com [mdpi.com]

Elucidating the Mechanism of Action for Novel Piperazine Sulfonamides: A Technical Guide for Preclinical Discovery

Abstract

The compound 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide represents a novel chemical entity with potential therapeutic relevance. As a previously uncharacterized molecule, its mechanism of action (MoA) remains to be elucidated. This technical guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate and define the MoA of this and similar novel compounds. We will deconstruct the molecule's structural alerts, propose data-driven hypotheses for its molecular targets, and detail a robust, multi-stage experimental workflow for target identification, validation, and pathway analysis. This document serves not as a static review, but as a strategic manual for the preclinical discovery process.

Introduction: Deconstructing the Pharmacophore

The rational investigation of a novel chemical entity begins with an analysis of its structure to generate initial, testable hypotheses. The structure of this compound presents three key pharmacophoric elements that guide our initial line of inquiry:

-

Arylpiperazine Moiety: The 1-arylpiperazine core is a privileged scaffold in medicinal chemistry, renowned for its interaction with G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors. Its presence immediately suggests a potential neurological or psychiatric application.

-

Sulfonamide Group: The sulfonamide group is a classic hydrogen bond donor and acceptor, capable of coordinating with metallic ions in enzyme active sites. It is the defining feature of sulfa drugs and inhibitors of enzymes like carbonic anhydrases and cyclooxygenases.

-

Bromophenyl Group: The halogenated phenyl ring provides a lipophilic anchor, likely contributing to target affinity through hydrophobic interactions. The bromine atom can also participate in halogen bonding, a specific and directional interaction that can enhance binding to a protein target.

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action, which will guide our experimental design.

Hypothesized Target Classes:

-

Central Nervous System (CNS) Receptors: Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors are primary candidates due to the arylpiperazine core.

-

Enzymatic Inhibition: Carbonic anhydrases, kinases, or other metalloenzymes are potential targets for the sulfonamide moiety.

-

Ion Channels: The overall structure bears some resemblance to known ion channel modulators.

Below is a logical diagram outlining our initial hypothesis-driven approach.

Caption: Initial hypothesis generation based on structural deconstruction.

Phase I: Target Identification and Validation

With initial hypotheses in place, the next logical step is to employ a combination of broad screening and specific binding assays to identify and validate the molecular target(s). The trustworthiness of our MoA rests on the rigor of this phase.

Initial Screening: Phenotypic vs. Target-Based

The choice of initial screening strategy depends on available resources and the desired outcome.

-

Phenotypic Screening: This approach involves testing the compound across a diverse panel of cell lines (e.g., the NCI-60 panel) to observe a specific cellular outcome, such as apoptosis, cell cycle arrest, or changes in morphology. A significant "hit" in a particular cell type provides an unbiased starting point to then deconvolve the target responsible for that effect.

-

Target-Based Screening: A more direct approach involves screening the compound against a panel of purified, recombinant proteins representing our hypothesized target classes (e.g., a GPCR or kinase panel). This provides immediate information on potential direct binding partners.

For a compound with strong structural alerts like ours, a focused target-based screen against a panel of CNS receptors is a cost-effective and logical first step.

Quantitative Binding Affinity and Target Engagement

Once a preliminary "hit" is identified (e.g., binding to the Dopamine D2 receptor), it is critical to quantify this interaction and confirm that it occurs within a cellular context.

Table 1: Key Assays for Target Validation

| Assay | Principle | Key Output | Rationale |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip. | Binding Affinity (KD), Kinetics (ka, kd) | Provides precise, real-time measurement of the direct interaction between the compound and a purified target protein, validating it as a direct binding partner. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to a target protein in solution. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Considered the "gold standard" for thermodynamic characterization of binding, confirming a true energetic interaction. |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. | Target Engagement IC50 | This is a crucial experiment to prove that the compound enters the cell and physically engages with its intended target in a native physiological context. |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a workflow to verify target engagement in an intact cellular environment.

Objective: To determine if this compound binds to and stabilizes a target protein (e.g., Dopamine Receptor D2) in cultured cells.

Methodology:

-

Cell Culture: Culture a human cell line endogenously expressing the target protein (e.g., HEK293 cells transfected with DRD2) to ~80% confluency.

-

Compound Treatment: Treat cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

-

Thermal Challenge: Heat the cell suspensions at a specific temperature (determined via an initial temperature gradient experiment, e.g., 52°C) for 3 minutes to induce protein denaturation. A non-heated control is included.

-

Cell Lysis: Lyse the cells via freeze-thaw cycles to release cellular proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, stabilized protein fraction.

-

Quantification: Collect the supernatant and quantify the amount of soluble target protein remaining using a specific detection method, such as Western Blot or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in soluble protein at the challenge temperature indicates target stabilization and engagement.

The workflow for target validation is an iterative process, as illustrated below.

Caption: A self-validating workflow for target identification and engagement.

Phase II: Pathway Elucidation and Functional Consequences

Confirming target engagement is a critical milestone, but it does not fully define the mechanism of action. We must next determine the functional consequence of this binding event on downstream cellular signaling pathways.

Assuming our compound binds to the Dopamine D2 receptor, a Gi-coupled GPCR, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Key Experiments for Pathway Analysis:

-

cAMP Assay: A functional assay to measure changes in intracellular cAMP levels upon compound treatment. A compound acting as a D2 receptor agonist or positive allosteric modulator would be expected to decrease cAMP levels in response to a stimulus.

-

Phospho-Protein Western Blotting: Western blots using antibodies specific for phosphorylated downstream effectors (e.g., phospho-ERK, phospho-Akt) can reveal the activation or inhibition of key signaling cascades.

-

Reporter Gene Assays: These assays use a promoter of a downstream target gene (e.g., CREB-responsive element) linked to a reporter gene (e.g., luciferase). A change in reporter activity indicates modulation of the signaling pathway at the transcriptional level.

-

RNA-Sequencing: A global, unbiased approach to identify all transcriptional changes induced by the compound. This can reveal off-target effects or novel, non-canonical signaling pathways.

The diagram below illustrates the canonical Gi-coupled signaling pathway that would be investigated for a putative D2 receptor modulator.

Caption: Hypothesized signaling pathway for a D2 receptor agonist.

Conclusion and Forward Outlook

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis generation, rigorous testing, and iterative refinement. For this compound, its chemical structure provides a strong, rational basis for initiating an investigation into its effects on CNS receptors, particularly the dopaminergic and serotonergic systems.

By employing a logical sequence of target-based screening, quantitative biophysical validation (SPR/ITC), in-cell target engagement confirmation (CETSA), and functional pathway analysis (cAMP assays, RNA-seq), researchers can build a comprehensive and trustworthy profile of the compound's MoA. This foundational knowledge is indispensable for informed lead optimization, preclinical safety assessment, and the ultimate translation of a promising molecule into a potential therapeutic.

References

-

Duan, J., et al. (2021). 1-Arylpiperazine: A Privileged Scaffold for the Design of CNS-Active Agents. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

-

Kogenaru, S., et al. (2012). RNA-seq and its applications: a review. Methods in Enzymology. Available at: [Link]

An In-depth Technical Guide to 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide and Its Derivatives

Abstract

The confluence of the piperazine scaffold and the sulfonamide functional group has yielded a plethora of biologically active molecules, garnering significant interest within the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, a representative member of this promising class of compounds. We will delve into its synthetic pathways, spectroscopic characterization, and explore the structure-activity relationships that govern its potential therapeutic applications. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into this important chemical entity.

Introduction: The Significance of the Piperazine-Sulfonamide Core

The piperazine ring is a prevalent structural motif in a wide array of pharmaceuticals, lauded for its ability to enhance the pharmacokinetic properties of drug candidates.[1] Its presence is associated with a diverse range of biological activities, including antihistaminic, antipsychotic, anti-inflammatory, and anticancer effects.[1] Similarly, the sulfonamide group is a well-established pharmacophore, most famously recognized for its antibacterial properties but also found in diuretics, anticonvulsants, and anti-inflammatory agents.

The strategic combination of these two moieties in the this compound scaffold presents a compelling platform for the development of novel therapeutic agents. The 4-bromophenyl substituent offers a site for further functionalization and its lipophilicity can significantly influence the molecule's interaction with biological targets. The N,N-dimethylsulfonamide group, a key feature, modulates the electronic and steric properties of the piperazine nitrogen, impacting its basicity and binding capabilities.

This guide will first elucidate the synthetic routes to the core structure, followed by an analysis of its key chemical features. We will then explore the known and potential biological activities of its derivatives, supported by a discussion on structure-activity relationships.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound can be logically approached in a two-step sequence: the formation of the key intermediate, 1-(4-bromophenyl)piperazine, followed by the sulfonylation of the piperazine nitrogen.

Synthesis of the Key Intermediate: 1-(4-Bromophenyl)piperazine

Several methods are available for the synthesis of N-aryl piperazines. A common and effective approach involves the nucleophilic aromatic substitution of a suitable aryl halide with piperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-bromo-4-iodobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add piperazine (2.0 eq) and a base such as potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(4-bromophenyl)piperazine.

Causality Behind Experimental Choices:

-

Aryl Halide: 1-Bromo-4-iodobenzene is chosen as the iodine atom is a better leaving group than bromine in nucleophilic aromatic substitution reactions.

-

Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-arylated product.

-

Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the hydroiodic acid formed during the reaction.

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium cation, thereby increasing the nucleophilicity of the piperazine.

Sulfonylation of 1-(4-Bromophenyl)piperazine

The final step involves the reaction of the synthesized 1-(4-bromophenyl)piperazine with N,N-dimethylsulfamoyl chloride to yield the target compound.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Add a tertiary amine base like triethylamine (1.5 eq) to the solution.

-

Addition of Sulfamoyl Chloride: Cool the reaction mixture in an ice bath and add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Solvent: DCM is a good choice as it is relatively inert and effectively dissolves both the starting material and the reagents.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Controlled Addition: The dropwise addition of the sulfamoyl chloride at low temperature helps to control the exothermicity of the reaction.

Synthesis Workflow Diagram:

Caption: General synthetic scheme for this compound.

Spectroscopic Characterization

-

1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, typically in the range of δ 7.0-7.5 ppm. The protons on the piperazine ring would appear as two distinct multiplets, corresponding to the methylene groups adjacent to the two different nitrogen atoms. A sharp singlet corresponding to the six protons of the N,N-dimethyl group on the sulfonamide would be observed in the upfield region.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would display signals for the six distinct carbon atoms of the bromophenyl ring, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The four carbon atoms of the piperazine ring would also be visible, along with a signal for the methyl carbons of the N,N-dimethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group, typically found in the region of 1350-1300 cm-1 and 1160-1120 cm-1. C-H stretching vibrations for the aromatic and aliphatic protons would also be present.[1]

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, confirming the presence of a bromine atom.

Structure-Activity Relationships (SAR) and Potential Biological Activities

While specific biological data for the title compound is limited, we can infer potential activities and structure-activity relationships by examining related compounds. The hybridization of a benzene sulfonamide with a piperazine derivative has been shown to result in compounds with significant antioxidant and enzyme inhibitory potential.[1]

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives

| R1 (Substitution on Phenyl Ring) | R2 (Substitution on Sulfonamide Nitrogen) | Potential Biological Activity | Rationale |

| 4-Br | -N(CH3)2 | Baseline | The parent compound. |

| 4-Cl | -N(CH3)2 | Moderate antimicrobial | The less lipophilic chlorine may alter membrane permeability. |

| 4-F | -N(CH3)2 | Potential for increased metabolic stability | The strong C-F bond can block sites of metabolism. |

| 4-OCH3 | -N(CH3)2 | Potential for altered receptor binding | The electron-donating methoxy group can influence electronic interactions. |

| 4-Br | -NHCH3 | Potential for increased H-bond donation | The secondary amine can act as a hydrogen bond donor. |

| 4-Br | -NH2 | Potential for increased polarity and H-bonding | The primary amine can form multiple hydrogen bonds. |

Key Insights from SAR:

-

Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical for activity. Electron-withdrawing groups like bromine can influence the overall electronic properties of the molecule and its ability to interact with biological targets.

-

Sulfonamide Substitution: The N,N-dimethyl substitution on the sulfonamide is expected to impact the molecule's solubility and ability to act as a hydrogen bond acceptor. Altering these substituents to primary or secondary amines would introduce hydrogen bond donating capabilities, which could significantly alter the binding profile.

Potential Therapeutic Targets and Mechanisms of Action

Given the broad spectrum of activities associated with piperazine and sulfonamide-containing compounds, derivatives of this compound could be investigated for a variety of therapeutic applications.

Potential Applications:

-

Antimicrobial Agents: Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The this compound core could be a starting point for developing novel antibacterial agents.

-

Enzyme Inhibitors: The parent scaffold could be modified to target a range of enzymes implicated in disease, such as kinases, proteases, or acetylcholinesterase.

-

Anticancer Agents: Many piperazine derivatives exhibit cytotoxic activity against various cancer cell lines. The bromophenyl moiety offers a handle for further modifications to optimize anticancer potency.

Hypothetical Signaling Pathway: Inhibition of a Bacterial Enzyme

The following diagram illustrates a potential mechanism of action for a derivative of the title compound as an antibacterial agent targeting a key enzyme in a bacterial metabolic pathway.

Caption: Hypothetical mechanism of action for a derivative as a bacterial enzyme inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological applications based on the current understanding of related chemical structures.

Future research in this area should focus on the synthesis and biological evaluation of a library of derivatives to establish a robust structure-activity relationship. The exploration of different substituents on both the phenyl ring and the sulfonamide nitrogen will be crucial in optimizing potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise mode of action of any promising lead compounds. The versatile nature of this chemical scaffold suggests that with further investigation, it could yield novel therapeutic agents for a range of diseases.

References

-

Popiołek, Ł., & Biernasiuk, A. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1533. [Link]

Sources

Spectroscopic Characterization of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel compound, 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights provided herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for the identification and characterization of this and similar chemical entities.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining the structural features of a bromophenyl group, a piperazine core, and a dimethylsulfonamide moiety. The unique arrangement of these functional groups suggests potential applications in various therapeutic areas. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures of this compound, serving as a valuable reference for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The subsequent sections will dissect the anticipated contributions of each molecular fragment to the overall spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and N,N-dimethyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (ortho to Br) | ~7.40 | Doublet | 2H | Deshielded by the bromine atom and adjacent to the piperazine-substituted carbon. |

| Aromatic Protons (ortho to N) | ~6.85 | Doublet | 2H | Shielded by the electron-donating nitrogen of the piperazine ring. |

| Piperazine Protons (adjacent to N-Aryl) | ~3.20 | Triplet | 4H | Protons on the carbons directly attached to the aromatic ring nitrogen. |

| Piperazine Protons (adjacent to N-Sulfonyl) | ~3.40 | Triplet | 4H | Protons on the carbons directly attached to the sulfonamide nitrogen, expected to be slightly more deshielded. |

| N,N-dimethyl Protons | ~2.90 | Singlet | 6H | Protons of the two methyl groups on the sulfonamide nitrogen. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (C-Br) | ~115 | Carbon directly attached to the bromine atom, showing a characteristic upfield shift. |

| Aromatic C (C-H, ortho to Br) | ~132 | Aromatic carbons adjacent to the bromine-substituted carbon. |

| Aromatic C (C-N) | ~150 | Carbon directly attached to the piperazine nitrogen, significantly deshielded. |

| Aromatic C (C-H, ortho to N) | ~118 | Aromatic carbons adjacent to the nitrogen-substituted carbon, shielded by the nitrogen. |

| Piperazine C (adjacent to N-Aryl) | ~50 | Aliphatic carbons of the piperazine ring attached to the aryl group. |

| Piperazine C (adjacent to N-Sulfonyl) | ~46 | Aliphatic carbons of the piperazine ring attached to the sulfonyl group. |